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Core Pharmacological Properties

The table below summarizes the fundamental pharmacological data for Pazufloxacin Mesilate.

Property Details Reference

Drug Class Fluoroquinolone antibacterial agent [1] [2] [3]

Mechanism of
Action

Inhibition of bacterial DNA gyrase (topoisomerase II) and
topoisomerase IV

[2] [3]

Primary Targets Enzymes essential for DNA replication, transcription, and repair [2]

Administration Intravenous infusion (over 30-60 minutes) [3]

Chemical Formula C({17})H({19})FN(_2)O(_7)S [4] [5]

Molecular Weight 414.4 g/mol [4] [5]

CAS Number 163680-77-1 [4] [5]

Mechanism of Action and Bacterial Resistance
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Pazufloxacin exerts its bactericidal effect by directly targeting bacterial DNA synthesis.
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Diagram 1: Pazufloxacin mechanism of action. Pazufloxacin inhibits DNA gyrase and topoisomerase IV,

disrupting DNA replication and causing bacterial cell death.

Enzyme Inhibition: The drug binds to the DNA-enzyme complexes of DNA gyrase and
topoisomerase IV, disrupting their function. DNA gyrase is responsible for introducing negative

supercoils into DNA, essential for replication and transcription. Topoisomerase IV is crucial for
decatenating, or separating, interlinked daughter DNA chromosomes after replication [2].

Cellular Consequences: Inhibition of these enzymes leads to irreversible double-strand breaks in
bacterial DNA, cessation of cell proliferation, and ultimately, bacterial cell death [2].

Resistance Profile: Pazufloxacin demonstrates potent activity against strains resistant to other
antibiotics, including cephalosporins, carbapenems, and aminoglycosides. This makes it a viable

therapeutic option for infections caused by multi-drug resistant Gram-negative bacteria [1].

Pharmacokinetics and Pharmacodynamics
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The tables below consolidate key pharmacokinetic parameters and pharmacodynamic target attainment data.

Table 1: Key Pharmacokinetic Parameters (500 mg, 0.5-hour IV infusion) [6] [3]

Parameter Plasma Bile Notes

Time to Peak
(T~max~)

0.5 hours (end of infusion) ~1.25 hours Delay of ~0.75

hours in bile [6].

Peak Concentration
(C~max~)

- 2.13 ± 0.74 x

Plasma
C~max~

High tissue

penetration [6].

Area Under Curve
(AUC)

- 3.58 ± 1.15 x
Plasma AUC

High systemic
exposure [6].

Elimination Half-
Life

1.65 - 1.88 hours - Terminal phase
[3].

Excretion 89.5 - 93.8% in urine (as unchanged
drug)

- Primarily renal [3].

Distribution Widely distributed in phlegm, lungs,
biliary tract, pleural fluid, genital

organs, and CSF [3].

Table 2: Pharmacodynamic Target Attainment in Bile (Monte Carlo Simulation) [6]

Dosing
Regimen

PD Target
Probability of Target
Attainment (PTA) against MIC
≤2 mg/L

500 mg every 8
hours

AUC/MIC ≥ 100 > 90%

1000 mg every
12 hours

AUC/MIC ≥ 100 > 90%
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Dosing
Regimen

PD Target
Probability of Target
Attainment (PTA) against MIC
≤2 mg/L

Target
Pathogens

Escherichia coli, Klebsiella pneumoniae,
Enterobacter cloacae (common in biliary

infections) [6].

Distribution: Pazufloxacin achieves high concentrations in various tissues and body fluids,

including the biliary tract, lungs, and genital organs, which underpins its efficacy in treating infections
at these sites [6] [3].

Dosing Optimization: The high probability of attaining pharmacodynamic targets (AUC/MIC) with
specific regimens supports its use against common pathogens in biliary tract infections [6].

Experimental Protocols for Key Studies

Here are the detailed methodologies for two critical studies that elucidate the drug's profile.

Protocol 1: Assessing Convulsant Activity (Mouse Model) [7]

Objective: To evaluate the potential of Pazufloxacin Mesilate (PZFX), alone and in combination with
NSAIDs, to induce convulsions.

Test System: Mice (via intravenous or intracerebroventricular administration).
Procedure:

IV Administration: Administer PZFX intravenously at increasing doses (e.g., up to 200 mg/kg)
to mice pre-treated with oral NSAIDs like 4-biphenylacetic acid (BPAA, 100 mg/kg).

Intracerebroventricular (ICV) Administration: Administer PZFX directly into the cerebral
ventricle to assess direct central nervous system effects.

Observation & Endpoint: Closely monitor and record the onset of convulsions in the animals
for a specified period post-dosing. The dose at which convulsions occur is recorded.

Key Findings: PZFX demonstrated remarkably weak convulsant activity compared to other
quinolones (e.g., enoxacin, ciprofloxacin). It did not induce convulsions at 200 mg/kg IV when

combined with most NSAIDs [7].

Protocol 2: Pharmacokinetics in Human Bile [6]

Objective: To characterize the pharmacokinetics and pharmacodynamics of PZFX in the bile of

patients undergoing biliary-pancreatic surgery.
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Study Population: 10 patients with endoscopic nasal bile drainage.

Dosing: A single 500 mg dose of Pazufloxacin administered via a 0.5-hour intravenous infusion.
Sample Collection: Simultaneous collection of blood and bile samples at pre-dose, 0.5 hours (end of

infusion), and at multiple time points up to 5 hours post-dose.
Bioanalysis: Concentrations of PZFX in plasma and bile are determined using a validated High-
Performance Liquid Chromatography (HPLC) method.
Data Analysis:

Use non-compartmental analysis to estimate primary PK parameters (C~max~, T~max~,
AUC).

Calculate bile-to-plasma ratios for AUC and C~max~.
Perform compartmental modeling and Monte Carlo simulation (n=10,000) to estimate the

probability of achieving pharmacodynamic targets (AUC/MIC) for various dosing regimens.

Clinical Efficacy and Safety Profile

Therapeutic Applications Pazufloxacin is indicated for treating moderate to severe infections, including

[1] [3]:

Respiratory tract infections (pneumonia, lung abscess)
Abdominal infections (peritonitis, intra-abdominal infections, cholecystitis)

Urinary tract infections (pyelonephritis, cystitis)
Gynecological infections (endometriosis)

Skin and soft tissue infections, including secondary infections in trauma, burns, or surgical wounds

Safety and Tolerability

Favorable Neurological Profile: As demonstrated in experimental models, Pazufloxacin has

significantly weaker convulsion-inducing activity compared to many other quinolones, a known
class side effect [1] [7].

Common Adverse Reactions: Include gastrointestinal disorders (diarrhea, nausea, vomiting),
injection site reactions (pain, phlebitis), and rashes [3].

Significant Risks: Hypersensitivity reactions can occur. Convulsions are listed but are considered
rare [3].

Contraindications: Hypersensitivity to the drug and pregnancy [3].

Conclusion for R&D Professionals

Pazufloxacin mesilate presents a compelling profile for a fluoroquinolone antibiotic, distinguished by its:
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Dual-Target Mechanism: Potent inhibition of both DNA gyrase and topoisomerase IV.

Broad-Spectrum Efficacy: Particularly against resistant Gram-negative pathogens.
Favorable Distribution: Excellent penetration into key tissues like the biliary tract.

Improved Safety: Notably lower convulsant potential compared to older quinolones.

These properties, supported by robust pharmacokinetic and pharmacodynamic data, position it as a valuable

agent for treating challenging infections and warrant its consideration in antimicrobial development

strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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